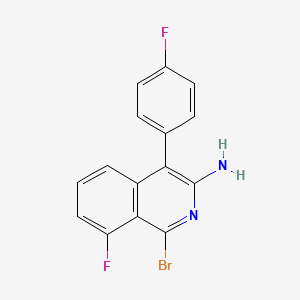

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine

Description

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is a halogenated isoquinoline derivative featuring a bromine atom at position 1, fluorine atoms at positions 8 and 4-(4-fluorophenyl), and an amine group at position 2.

Properties

IUPAC Name |

1-bromo-8-fluoro-4-(4-fluorophenyl)isoquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrF2N2/c16-14-13-10(2-1-3-11(13)18)12(15(19)20-14)8-4-6-9(17)7-5-8/h1-7H,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKMVGNSLZHCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=C2C3=CC=C(C=C3)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution on the isoquinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a lead compound in drug discovery due to its potential biological activities. Its unique structure allows for modifications that can enhance its efficacy against various diseases.

Anticancer Activity

Research indicates that 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine exhibits significant anticancer properties . Preliminary studies have shown its effectiveness against different cancer cell lines, suggesting it could serve as a basis for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Studies suggest that it may inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- Cystic Fibrosis Research : A patent highlights the use of compounds similar to this compound in developing therapies for cystic fibrosis by acting on cystic fibrosis transmembrane conductance regulators (CFTR) .

- Antitumor Activity Assessment : The National Cancer Institute has evaluated compounds within this class for their potential antitumor effects, indicating promising results against multiple cancer cell lines .

- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its utility in treating infections .

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Conformational Differences

- Planarity vs. Nonplanarity: The 4-fluorophenyl group in the target compound likely induces steric repulsion, leading to a nonplanar molecular geometry, as observed in fluorophenyl-substituted metalloporphyrins and thiazole derivatives . For example, 4-(4-fluorophenyl)thiazole (compound 5 in ) exhibits partial nonplanarity due to the perpendicular orientation of one fluorophenyl group relative to the core structure. In contrast, naphtho-annulated porphyrins lacking meso-fluorophenyl groups adopt planar geometries .

- Halogen Effects: Bromine at position 1 introduces steric bulk and polarizability distinct from smaller halogens like fluorine. demonstrates that halogen size (F, Cl, Br, I) in N-aryl maleimides has minimal impact on monoacylglycerol lipase (MGL) inhibition (IC50 ~4–7 μM). However, in quinolines and isoquinolines, fluorine’s electronegativity enhances metabolic stability and binding affinity, as seen in 3-(4-fluorophenyl)quinoline derivatives .

Data Table: Key Comparisons

Biological Activity

1-Bromo-8-fluoro-4-(4-fluorophenyl)-3-isoquinolinamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C15H10BrF2N2

- Molecular Weight : 317.16 g/mol

- CAS Number : 127999-80-8

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key reaction pathways include:

- Nucleophilic Substitution : Utilizing bromine and fluorine sources to introduce halogen substituents.

- Cyclization Reactions : Forming the isoquinoline structure through cyclization of appropriate amines and ketones.

Research indicates that compounds similar to this compound exhibit significant activity as inhibitors of nitric oxide synthase (iNOS), which plays a crucial role in various inflammatory processes. The compound's structure suggests it may interact with the heme domain of iNOS, potentially modulating nitric oxide production.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antioxidant Activity : Reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : Inhibition of cytokine release in macrophage cell lines treated with lipopolysaccharides (LPS) .

In Vivo Studies

Animal studies have shown promising results:

- Biodistribution Studies : Following administration in mouse models, significant uptake was observed in tissues associated with inflammation, such as the lungs and spleen, indicating its potential as a diagnostic PET tracer for imaging iNOS activation .

- Therapeutic Potential : In models of acute lung injury, treatment with the compound resulted in decreased inflammation and improved pulmonary function .

Case Studies

-

Study on LPS-Induced iNOS Activation :

- Objective : Evaluate the effectiveness of this compound as a PET tracer.

- Methodology : Mice were treated with LPS to induce iNOS expression; subsequent imaging showed high tracer uptake in inflamed tissues.

- Findings : The compound demonstrated a significant correlation between tracer uptake and iNOS expression levels, validating its utility in imaging studies .

-

Anti-inflammatory Efficacy in Mouse Models :

- Objective : Assess the anti-inflammatory properties of the compound.

- Methodology : Mice were administered the compound prior to LPS exposure; inflammatory markers were measured post-treatment.

- Results : A marked reduction in pro-inflammatory cytokines was observed, suggesting therapeutic potential for inflammatory diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H10BrF2N2 |

| Molecular Weight | 317.16 g/mol |

| CAS Number | 127999-80-8 |

| iNOS Inhibition IC50 | Not specified |

| Biodistribution Peak Time | 60 min post-injection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.